4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride
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Overview
Description
4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride is a chemical compound with the molecular formula C6H7ClN2O3 It is known for its unique structure, which includes a piperazine ring substituted with a methyl group and two oxo groups, along with a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride typically involves the reaction of 4-methyl-3,5-dioxopiperazine with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
4-Methyl-3,5-dioxopiperazine+SOCl2→4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions required for the reaction.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form 4-Methyl-3,5-dioxopiperazine-1-carboxylic acid.
Reduction: The compound can be reduced to form 4-Methyl-3,5-dioxopiperazine-1-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous medium, mild acidic or basic conditions
Major Products Formed:
Amides, Esters, Thioesters: Formed through substitution reactions
4-Methyl-3,5-dioxopiperazine-1-carboxylic acid: Formed through hydrolysis
4-Methyl-3,5-dioxopiperazine-1-methanol: Formed through reduction
Scientific Research Applications
4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in the synthesis of complex molecules and in the modification of biomolecules.
Comparison with Similar Compounds
- 4-Methyl-3,5-dioxopiperazine-1-carboxylic acid
- 4-Methyl-3,5-dioxopiperazine-1-methanol
- 4-Methyl-3,5-dioxopiperazine-1-thioester
Comparison: 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride is unique due to the presence of the carbonyl chloride functional group, which imparts high reactivity towards nucleophiles. In contrast, 4-Methyl-3,5-dioxopiperazine-1-carboxylic acid and 4-Methyl-3,5-dioxopiperazine-1-methanol are less reactive and are typically used in different contexts. The thioester derivative has distinct reactivity patterns and applications compared to the carbonyl chloride compound.
Properties
IUPAC Name |
4-methyl-3,5-dioxopiperazine-1-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3/c1-8-4(10)2-9(6(7)12)3-5(8)11/h2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXAMTDBIHVFBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(CC1=O)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70664759 |
Source
|
Record name | 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70664759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112489-86-8 |
Source
|
Record name | 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70664759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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